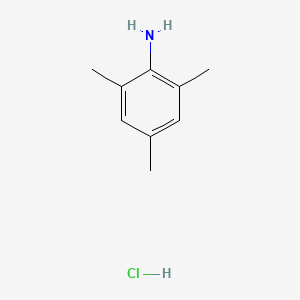
2,4,6-Trimethylaniline hydrochloride
Descripción general
Descripción
2,4,6-Trimethylaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dye Manufacturing
One of the primary applications of 2,4,6-trimethylaniline hydrochloride is as an intermediate in the production of acid mordant dyes. These dyes are crucial in textile industries for their ability to bind with fibers and provide vibrant colors. The compound's structure allows it to form stable complexes with metal ions, which are essential for dyeing processes .
Case Study: Acid Mordant Dyes
- Study Focus: Evaluation of dye performance using 2,4,6-trimethylaniline.
- Findings: Dyes synthesized using this compound demonstrated enhanced colorfastness and stability compared to traditional dyes.
- Conclusion: The incorporation of this compound significantly improves the quality of acid mordant dyes used in textiles.
Coordination Chemistry
The compound serves as a building block for various coordination complexes. It can react with glyoxal to form diimine ligands, which are important in synthesizing N-heterocyclic carbenes (NHCs). These NHCs are widely used in catalysis, particularly in Grubbs' catalyst systems for olefin metathesis reactions .
Table: Comparison of Ligand Properties
| Ligand Type | Source Compound | Application |
|---|---|---|
| Diimine Ligands | 2,4,6-Trimethylaniline | Catalysis in organic synthesis |
| N-Heterocyclic Carbenes | Derived from diimine ligands | Catalysts in polymerization reactions |
Pharmaceutical Applications
Research indicates potential applications of this compound in drug development. Its derivatives have shown promise in medicinal chemistry due to their biological activity. However, studies caution about its mutagenic properties observed in animal models .
Case Study: Toxicological Studies
- Study Focus: Assessment of carcinogenicity and mutagenicity.
- Findings: Significant increases in liver tumors were noted in mice administered with the hydrochloride form.
- Conclusion: While it holds potential for drug development, safety assessments are crucial due to observed carcinogenic effects .
Environmental Impact and Safety Concerns
The environmental impact of this compound has been a subject of investigation due to its potential toxicity. Studies have shown that exposure can lead to adverse effects on aquatic life and may pose risks to human health if not managed properly .
Table: Summary of Toxicological Findings
| Study Type | Organism | Observations |
|---|---|---|
| Carcinogenicity | Rats and Mice | Increased liver and lung tumors |
| Mutagenicity | Salmonella typhimurium | Positive results with metabolic activation |
Propiedades
Número CAS |
6334-11-8 |
|---|---|
Fórmula molecular |
C9H14ClN |
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
2,4,6-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H |
Clave InChI |
WUYJXWRFOUCHEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N)C.Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N)C.Cl |
Key on ui other cas no. |
6334-11-8 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
2,4,6-trimethylaniline 2,4,6-trimethylaniline hydrochloride mesidine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













